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Compound of Interest

Compound Name: 2,2,2-Cryptand

Cat. No.: B1669639 Get Quote

The compound 4,7,13,16,21,24-hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane, commonly

known as 2,2,2-cryptand or cryptand[1], is a powerful chelating agent with a three-dimensional

cavity well-suited for encapsulating various cations.[2][3] The remarkable stability and

selectivity of the resulting complexes, termed "cryptates," are governed by a delicate interplay

of thermodynamic factors. The cryptand exists in different conformations, primarily the exo-exo,

exo-endo, and endo-endo forms, which relate to the orientation of the lone electron pairs on the

bridgehead nitrogen atoms.[2] The formation of a stable complex often involves a

conformational reorganization of the cryptand to create a welcoming cavity for the guest cation.

[4]

The binding process is a classic example of host-guest chemistry, where the cryptand (host)

encapsulates a cation (guest). The stability of these complexes is a result of the "cryptate

effect," which is a combination of the macrocyclic effect and the three-dimensional nature of the

ligand, leading to a highly pre-organized binding site.

Quantitative Thermodynamic Data
The stability of a cryptate complex is quantified by its stability constant (K_s), often expressed

in its logarithmic form (log K_s). The thermodynamic parameters of complexation—Gibbs free

energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°)—provide a complete picture of the binding

process. These parameters are related by the fundamental equation:

ΔG° = -RT ln(K_s) = ΔH° - TΔS°
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The following tables summarize key thermodynamic data for the complexation of various

cations with 2,2,2-cryptand in different solvents.

Table 1: Thermodynamic Data for Cation Binding by 2,2,2-Cryptand in Aqueous Solution at

298.15 K

Cation log K_s
ΔG°
(kJ/mol)

ΔH°
(kJ/mol)

TΔS°
(kJ/mol)

ΔS°
(J/mol·K)

K⁺ 5.8 ± 0.1[5][6] -33.1 -54.4 -21.3 -71.5

Note: Data for K⁺ is prominently featured in the provided search results. A comprehensive table

with a wider range of cations in aqueous solution requires compilation from various literature

sources beyond the initial search.

Table 2: Thermodynamic Data for Cation Binding by 2,2,2-Cryptand in Non-Aqueous Solvents

at 298.15 K

| Cation | Solvent | log K_s | ΔG° (kJ/mol) | ΔH° (kJ/mol) | TΔS° (kJ/mol) | ΔS° (J/mol·K) | |---|---

|---|---|---|---| | Na⁺ | Methanol | 7.6 | -43.4 | -58.6 | -15.2 | -51.0 | | K⁺ | Methanol | 10.5 | -60.0 |

-71.1 | -11.1 | -37.3 | | Rb⁺ | Methanol | 9.5 | -54.2 | -66.9 | -12.7 | -42.6 | | Cs⁺ | Methanol | 4.4 |

-25.1 | -50.2 | -25.1 | -84.2 | | Ag⁺ | Methanol | 11.9 | -67.9 | -62.8 | 5.1 | 17.1 | | Tl⁺ | Methanol |

12.3 | -70.2 | -66.9 | 3.3 | 11.1 | | Ca²⁺ | Methanol | 7.6 | -43.4 | -46.0 | -2.6 | -8.7 | | Sr²⁺ |

Methanol | 9.5 | -54.2 | -50.2 | 4.0 | 13.4 | | Ba²⁺ | Methanol | 10.0 | -57.1 | -50.2 | 6.9 | 23.1 | |

Pb²⁺ | Methanol | 12.1 | -69.1 | -50.2 | 18.9 | 63.4 | | Na⁺ | Acetonitrile | - | - | -84.9[7] | - | - | | K⁺

| Acetonitrile | - | - | -100.4[7] | - | - | | Rb⁺ | Acetonitrile | - | - | -96.2[7] | - | - | | Cs⁺ | Acetonitrile |

- | - | -83.7[7] | - | - | | Ag⁺ | Acetonitrile | - | - | -92.0[7] | - | - | | Tl⁺ | Acetonitrile | - | - | -104.6[7] | -

| - | | Na⁺ | Propylene Carbonate | - | - | -84.1[7] | - | - | | K⁺ | Propylene Carbonate | - | - |

-100.0[7] | - | - | | Rb⁺ | Propylene Carbonate | - | - | -96.2[7] | - | - | | Cs⁺ | Propylene Carbonate

| - | - | -83.7[7] | - | - | | Ag⁺ | Propylene Carbonate | - | - | -92.0[7] | - | - | | Tl⁺ | Propylene

Carbonate | - | - | -104.6[7] | - | - |

Note: This table is a compilation based on data mentioned in the search results. A more

exhaustive list would require a broader literature survey. The enthalpies of complexation in

acetonitrile and propylene carbonate are provided, highlighting the strong exothermic nature of

the binding in these solvents.[7]
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The stability and selectivity of these complexes are influenced by both enthalpy and entropy

changes.[8] For alkali metal cations, the complexation is often characterized by large negative

enthalpy changes and negative entropy changes.[8] The favorable enthalpy is due to the strong

electrostatic interactions between the cation and the donor atoms of the cryptand. The negative

entropy is attributed to the loss of conformational freedom of the cryptand upon complexation

and the release of fewer solvent molecules from the cation's solvation shell than are structured

around the resulting cryptate.

Experimental Protocols
The determination of thermodynamic parameters for cation-cryptand complexation relies on

several key experimental techniques.

Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a

binding event, allowing for the determination of the binding constant (K_s), enthalpy (ΔH°), and

stoichiometry (n) in a single experiment.

Methodology:

Preparation: A solution of the 2,2,2-cryptand is placed in the sample cell of the calorimeter.

The cation solution (typically a salt) is loaded into a syringe. Both solutions are prepared in

the same buffer or solvent to minimize heats of dilution.

Titration: A series of small, precise injections of the cation solution are made into the

cryptand solution.

Data Acquisition: The heat change associated with each injection is measured. The initial

injections result in a large heat change as most of the added cation binds to the cryptand. As

the cryptand becomes saturated, subsequent injections produce smaller heat changes,

eventually approaching the heat of dilution of the cation solution.

Data Analysis: The resulting data, a plot of heat change per injection versus the molar ratio

of cation to cryptand, is fitted to a binding model. This fitting yields the values for K_s, ΔH°,

and n. ΔG° and ΔS° can then be calculated.
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ITC has been successfully used to study the thermodynamics of potassium ion complexation

by 2,2,2-cryptand in aqueous solutions.[8][9]

Potentiometric Titration
Potentiometry, particularly using ion-selective electrodes (ISEs), is a common method for

determining stability constants.[10]

Methodology:

Cell Setup: An electrochemical cell is assembled consisting of an ion-selective electrode

(sensitive to the cation of interest) and a reference electrode. The electrodes are immersed

in a solution containing a known concentration of the cation.

Titration: The 2,2,2-cryptand solution is incrementally added to the cation solution.

Potential Measurement: The potential of the ISE is measured after each addition of the

cryptand. The potential is related to the activity (and thus concentration) of the free

(uncomplexed) cation in the solution.

Data Analysis: As the cryptand is added, it binds to the cation, reducing the concentration of

the free cation and causing a change in the measured potential. The stability constant (K_s)

is calculated from the changes in the free cation concentration as a function of the total

concentrations of the cation and the cryptand. The temperature dependence of K_s can be

used to calculate the enthalpy and entropy of complexation.[8]
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Caption: Logical flow of the cation binding process by 2,2,2-cryptand.
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Caption: Experimental workflow for determining thermodynamic parameters.
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The thermodynamics of cation binding by 2,2,2-cryptand reveal a highly efficient and selective

process driven primarily by favorable enthalpic contributions. The stability of the resulting

cryptates is significantly influenced by the nature of the cation and the solvent environment. A

thorough understanding of these thermodynamic principles, gained through techniques like

Isothermal Titration Calorimetry and potentiometric titrations, is essential for the rational design

of novel cryptand-based systems for applications in medicine and materials science. The

provided data and protocols serve as a foundational guide for researchers in this dynamic field.

Need Custom Synthesis?
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[https://www.benchchem.com/product/b1669639#thermodynamics-of-cation-binding-by-2-2-
2-cryptand]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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